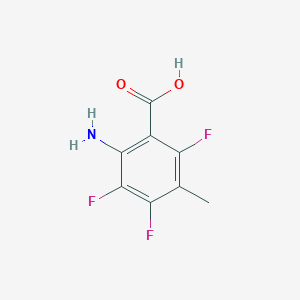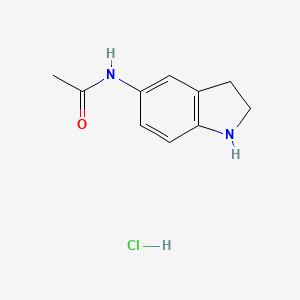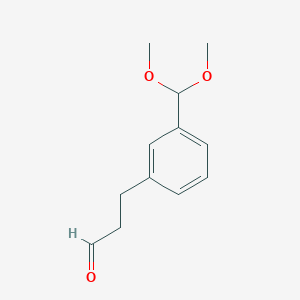
3-(Dimethoxymethyl)-benzenepropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanal, 3-(dimethoxymethyl)-: is an organic compound with the molecular formula C12H16O3. It is characterized by the presence of a benzene ring attached to a propanal group, with two methoxy groups attached to the third carbon of the propanal chain. This compound is known for its unique chemical structure, which includes aromatic and aldehyde functional groups, making it a versatile molecule in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 3-(dimethoxymethyl)- typically involves the reaction of benzene derivatives with appropriate aldehyde precursors. One common method includes the use of palladium-catalyzed coupling reactions. For instance, a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser can be charged with palladium acetate, iodobenzene, and 2-methyl-2-propen-1-ol in the presence of triethylamine and acetonitrile. The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of Benzenepropanal, 3-(dimethoxymethyl)- may involve large-scale catalytic processes, utilizing similar reaction conditions as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Benzenepropanal, 3-(dimethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Oxidation: Benzenepropanal, 3-(dimethoxymethyl)-carboxylic acid.
Reduction: Benzenepropanal, 3-(dimethoxymethyl)-alcohol.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
Benzenepropanal, 3-(dimethoxymethyl)- has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of Benzenepropanal, 3-(dimethoxymethyl)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
相似化合物的比较
Benzenepropanal: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
Benzeneacetaldehyde: Has a shorter carbon chain, leading to different chemical and physical properties.
Benzenepropanol: Contains an alcohol group instead of an aldehyde, resulting in different reactivity and applications.
Uniqueness: Benzenepropanal, 3-(dimethoxymethyl)- is unique due to the presence of both aromatic and aldehyde functional groups, along with the methoxy substituents. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various research and industrial applications .
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
3-[3-(dimethoxymethyl)phenyl]propanal |
InChI |
InChI=1S/C12H16O3/c1-14-12(15-2)11-7-3-5-10(9-11)6-4-8-13/h3,5,7-9,12H,4,6H2,1-2H3 |
InChI 键 |
YMENTPXVHNQBIQ-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=CC=CC(=C1)CCC=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



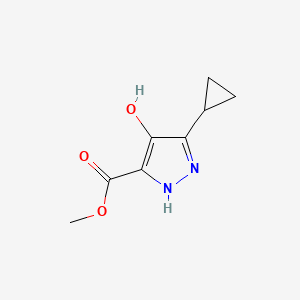
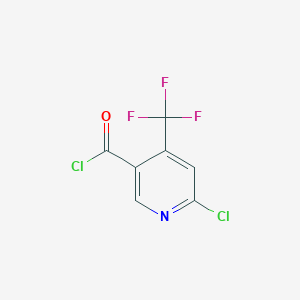
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
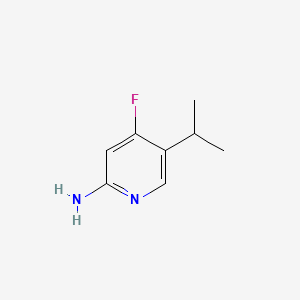
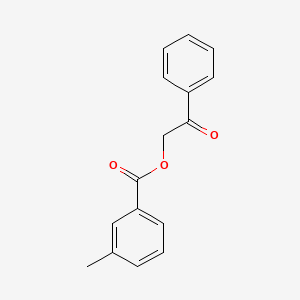
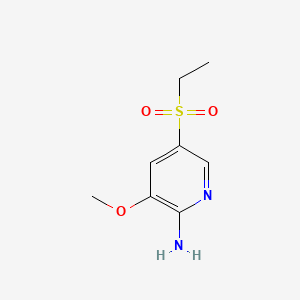
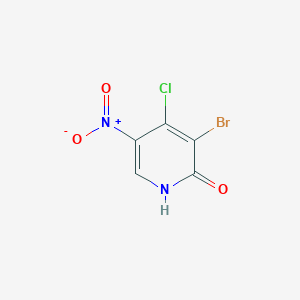

![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)
